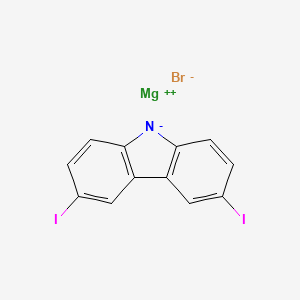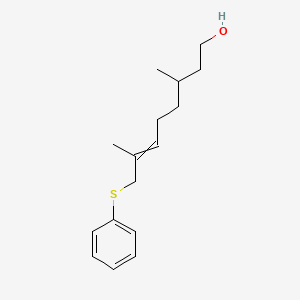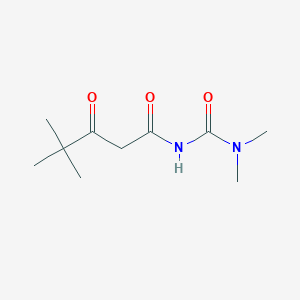![molecular formula C15H34N2O2Si2 B14354249 N'-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea CAS No. 91933-86-7](/img/structure/B14354249.png)
N'-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea is a complex organic compound characterized by the presence of cyclohexyl, trimethylsilyl, and ethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea typically involves the reaction of cyclohexyl isocyanate with trimethylsilyl-protected ethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The process may involve the use of a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of protective atmospheres, such as nitrogen or argon, is common to prevent moisture and oxygen from interfering with the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
N’-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like trimethylsilyl chloride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Trimethylsilyl chloride, trimethylsilyl trifluoromethanesulfonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while substitution reactions can produce a variety of silylated compounds.
Applications De Recherche Scientifique
N’-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silylated intermediates.
Biology: Investigated for its potential use in modifying biomolecules for enhanced stability and activity.
Medicine: Explored for its potential in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N’-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea involves its interaction with specific molecular targets. The trimethylsilyl groups can act as protective groups, preventing unwanted reactions and enhancing the stability of the compound. The cyclohexyl group provides hydrophobic interactions, while the ethyl group contributes to the overall reactivity of the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(trimethylsilyl)urea: Similar in structure but lacks the cyclohexyl and ethyl groups.
Trimethylsilyl-protected amines: Share the trimethylsilyl group but differ in the rest of the molecular structure.
Uniqueness
N’-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea is unique due to the combination of cyclohexyl, trimethylsilyl, and ethyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and drug development.
Propriétés
Numéro CAS |
91933-86-7 |
|---|---|
Formule moléculaire |
C15H34N2O2Si2 |
Poids moléculaire |
330.61 g/mol |
Nom IUPAC |
3-cyclohexyl-1-trimethylsilyl-1-(2-trimethylsilyloxyethyl)urea |
InChI |
InChI=1S/C15H34N2O2Si2/c1-20(2,3)17(12-13-19-21(4,5)6)15(18)16-14-10-8-7-9-11-14/h14H,7-13H2,1-6H3,(H,16,18) |
Clé InChI |
UHLDGSOPRDVRBL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N(CCO[Si](C)(C)C)C(=O)NC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


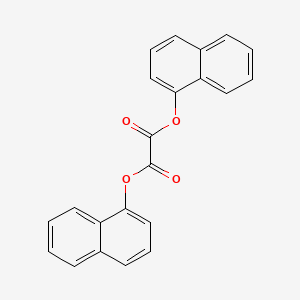

![Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane](/img/structure/B14354188.png)
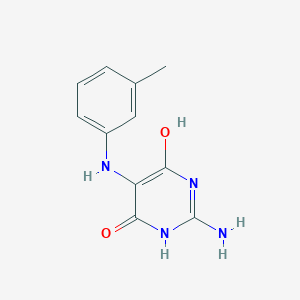
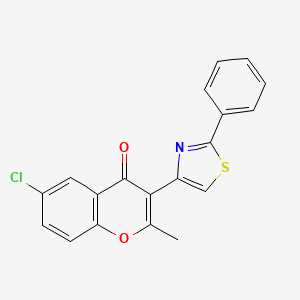
![Acetic acid, [[(phenylamino)thioxomethyl]hydrazono]-](/img/structure/B14354222.png)
![1-Methyl-2-[5-(2-methylhydrazinyl)pentyl]hydrazine;hydrochloride](/img/structure/B14354227.png)

![N-(4-Chlorophenyl)-N'-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea](/img/structure/B14354241.png)
![N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine](/img/structure/B14354244.png)
![1-[2-(Hydroxymethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione](/img/structure/B14354246.png)
